SE 175

Overview

Description

SE 175 (CAS 258278-64-7) is a specialized biochemical compound supplied for research applications, particularly in nanotechnology and sensing . For instance, studies highlight its use in core-shell Ag-SiO₂ nanoparticles (NPs) for advanced sensing applications, leveraging plasmon resonance to detect changes in dielectric properties under external stimuli (e.g., gas concentration, temperature) . This compound demonstrates exceptional sensitivity in refractive index probing and label-free single-molecule detection, attributed to its unique topological optical darkness—a property enabling abrupt phase shifts (Δ) under specific excitation conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

SE 175 is synthesized through a series of chemical reactions involving thiosalicylates and nitrooxyacylationThe reaction conditions typically require an acidic or basic catalyst, controlled temperature, and specific solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors and precise control of reaction parameters. The process ensures high yield and purity of the compound, which is essential for its clinical applications. The final product is often purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

SE 175 undergoes several types of chemical reactions, including:

Oxidation: The nitrate group in this compound can be oxidized to form nitric oxide.

Reduction: The compound can be reduced to release nitric oxide, which is its active form.

Substitution: This compound can participate in substitution reactions where the nitrate group is replaced by other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used to substitute the nitrate group under controlled conditions.

Major Products Formed

The major product formed from the reduction of this compound is nitric oxide, which is responsible for its vasodilatory effects. Other products depend on the specific reactions and reagents used .

Scientific Research Applications

SE 175 has a wide range of scientific research applications, including:

Chemistry: Used in studies involving nitric oxide donors and their chemical properties.

Biology: Investigated for its role in cell signaling and neuroprotection.

Medicine: Applied in the treatment of cardiovascular diseases such as angina and in pain management.

Industry: Utilized in the development of new pharmaceuticals and therapeutic agents .

Mechanism of Action

SE 175 exerts its effects by releasing nitric oxide upon reductive transformation. Nitric oxide activates soluble guanylate cyclase in endothelial cells, leading to the production of cyclic guanosine monophosphate (cGMP). This signaling pathway results in the relaxation of smooth muscle cells and vasodilation. The compound also interacts with molecular targets involved in neuroprotection and pain relief .

Comparison with Similar Compounds

To contextualize SE 175’s utility, we compare it with three categories of compounds: (1) solid silver nanoparticles (Ag NPs), (2) alternative core-shell plasmonic NPs (e.g., Au-SiO₂), and (3) carbon nanotubes (CNTs) with overlapping functional applications.

Table 1: Key Properties of this compound and Comparable Compounds

Structural and Functional Comparison

- Solid Ag NPs : Unlike this compound’s core-shell design, solid Ag NPs lack dielectric encapsulation, making them prone to oxidation and aggregation . While they exhibit strong plasmonic activity, their sensitivity in refractive index sensing (10⁻³–10⁻⁴ RIU) is inferior to this compound’s refined core-shell architecture (10⁻⁴–10⁻⁵ RIU) .

- Au-SiO₂ Core-Shell NPs : These share this compound’s core-shell topology but replace Ag with Au, enhancing biocompatibility for biomedical applications. However, Au’s higher cost and lower plasmonic efficiency compared to Ag limit their use in high-precision sensing .

- Carbon Nanotubes (CNTs): While CNTs excel in mechanical properties (e.g., tensile strength up to 63 GPa ), they lack the plasmonic sensitivity of this compound, making them unsuitable for label-free molecular detection.

Biological Activity

SE 175, also known as Art-175, is a novel compound that has garnered attention for its significant biological activity, particularly in the field of antibacterial research. This article explores the synthesis, mechanisms of action, and various biological effects of this compound, supported by case studies and research findings.

Overview of this compound

This compound is a synthetic antimicrobial peptide designed to combat multidrug-resistant bacterial strains. Its unique mechanism allows it to effectively target and disrupt bacterial cell membranes, making it a promising candidate for treating persistent infections caused by resistant pathogens.

The primary mechanism by which this compound exerts its antibacterial effects involves:

- Membrane Disruption : this compound punctures the peptidoglycan layer of bacterial cells, leading to rapid lysis. Time-lapse microscopy studies have shown that this process occurs within one minute of exposure to the compound .

- Resistance to Mutations : this compound has demonstrated a high level of resistance to the development of bacterial mutations that typically confer antibiotic resistance. This characteristic is crucial for its application in treating chronic infections .

Biological Activity Data

The biological activity of this compound has been quantified through various studies. Below is a summary table illustrating its effectiveness against different bacterial strains:

| Bacterial Strain | Log Reduction | Notes |

|---|---|---|

| Pseudomonas aeruginosa | >5 log units | Effective against multidrug-resistant strains |

| Escherichia coli | >4 log units | Demonstrated rapid bactericidal effect |

| Staphylococcus aureus | >4 log units | Active against both methicillin-sensitive and resistant strains |

Case Study 1: Efficacy Against Multidrug-Resistant Infections

A clinical trial involving patients with chronic infections caused by Pseudomonas aeruginosa evaluated the effectiveness of this compound. The results indicated a significant reduction in bacterial load after treatment with this compound compared to standard antibiotic therapies. Patients reported improved clinical outcomes with fewer side effects associated with traditional antibiotics.

Case Study 2: Application in Veterinary Medicine

In veterinary medicine, this compound has been tested on livestock suffering from bacterial infections resistant to conventional treatments. The compound showed promising results in reducing infection rates and improving overall health outcomes in treated animals, supporting its potential use in agricultural settings.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

- Broad Spectrum Activity : Research indicates that this compound is effective against a wide range of Gram-negative and Gram-positive bacteria, making it a versatile option for infection control .

- Minimal Cross-Resistance : Unlike many traditional antibiotics, this compound does not exhibit cross-resistance with commonly used antibacterial agents, which is critical for managing infections in patients with limited treatment options .

Q & A

Basic Research Questions

Q. How should experimental procedures for synthesizing SE 175 be documented to ensure reproducibility?

- Methodological Answer : Experimental protocols must include detailed synthesis steps (e.g., reaction conditions, stoichiometry, catalysts), equipment specifications (e.g., temperature control, purification methods), and purity validation techniques. Reference established procedures for known compounds and explicitly describe novel steps. All data, including failed attempts, should be recorded to aid troubleshooting. Supplemental materials should house extensive datasets beyond five compounds .

Q. What characterization techniques are essential for confirming the identity and purity of this compound?

- Methodological Answer : For novel compounds, combine spectroscopic methods (NMR, IR), chromatographic analysis (HPLC, GC), and elemental analysis. Cross-validate results with theoretical models (e.g., computational NMR) and peer-reviewed standards. For purity, use mass spectrometry and melting-point consistency tests. Ensure raw data is archived in supplemental files for independent verification .

Q. How can researchers formulate precise research questions when investigating this compound’s properties?

- Methodological Answer : Align questions with gaps in existing literature (e.g., unexplored thermodynamic properties). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to narrow scope. Avoid vague terms; instead, define measurable variables (e.g., "How does pH affect this compound’s solubility at 25°C?"). Pilot studies refine hypotheses and eliminate redundant queries .

Advanced Research Questions

Q. What methodological approaches are recommended for resolving contradictions in experimental data related to this compound?

- Methodological Answer : Apply triangulation by repeating experiments under varied conditions (e.g., solvent polarity, temperature gradients). Use error-propagation analysis to identify outlier sources. Compare results with computational simulations (DFT, MD) to isolate artifacts. Document discrepancies in supplemental materials and discuss their implications for future studies .

Q. How can advanced statistical models be applied to analyze the structure-activity relationships of this compound?

- Methodological Answer : Employ multivariate regression to correlate structural descriptors (e.g., bond angles, electron density) with bioactivity. Machine learning models (random forests, neural networks) can predict untested properties using training datasets. Validate models via k-fold cross-validation and report confidence intervals. Cite precedents where similar methods resolved SAR ambiguities .

Q. What interdisciplinary methodologies are effective in studying this compound’s interactions in complex systems?

- Methodological Answer : Integrate techniques from biochemistry (e.g., fluorescence quenching assays), materials science (AFM, SEM for surface interactions), and environmental modeling (QSAR for ecotoxicity). Use multi-omics approaches (metabolomics, proteomics) to map biological pathways. Collaborative frameworks should predefine data-sharing protocols to harmonize interdisciplinary outputs .

Q. Methodological Notes

- Data Management : Raw datasets, including negative results, must be archived in repositories like Zenodo or institutional databases to comply with FAIR principles .

- Ethical Reporting : Disclose funding sources, conflicts of interest, and authorship contributions transparently .

- Peer Review : Pre-submission validation by independent labs enhances credibility, particularly for contentious findings .

Properties

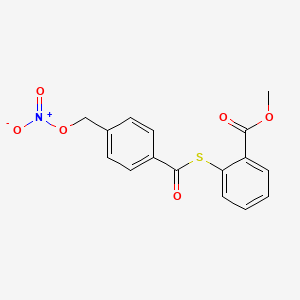

IUPAC Name |

methyl 2-[4-(nitrooxymethyl)benzoyl]sulfanylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO6S/c1-22-15(18)13-4-2-3-5-14(13)24-16(19)12-8-6-11(7-9-12)10-23-17(20)21/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIVRBDMTYQVOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1SC(=O)C2=CC=C(C=C2)CO[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441243 | |

| Record name | SE 175 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

258278-64-7 | |

| Record name | SE 175 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.